5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
Description
Significance of the Isoindolone Scaffold in Pharmaceutical Development
The isoindolin-1-one, or isoindolone, framework is a bicyclic heterocyclic system that has garnered considerable interest from scientists for several decades. This core structure is a prominent feature in a wide array of naturally occurring compounds and synthetic molecules that exhibit diverse and potent biological activities. nih.gov The inherent structural rigidity and the presence of a lactam ring within the isoindolone scaffold provide a versatile platform for the design of molecules that can interact with various biological targets with high specificity.
The significance of the isoindolone scaffold in pharmaceutical development is underscored by its presence in several clinically approved drugs and numerous compounds under investigation for various therapeutic applications. For instance, the isoindoline (B1297411) core is a key component in drugs developed for conditions ranging from multiple myeloma and inflammation to hypertension and edema. researchgate.net Derivatives of isoindoline-1,3-dione, a closely related structure, have been extensively studied for their anti-inflammatory, antibacterial, and potential therapeutic applications in Alzheimer's disease. researchgate.net The diverse biological activities associated with this scaffold have established it as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile template for the development of new drugs targeting a wide range of diseases.
The Strategic Role of Fluorine Substitution in Bioactive Heterocyclic Compounds
The introduction of fluorine atoms into bioactive molecules is a well-established and powerful strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a parent compound.
Strategically placing fluorine atoms on a heterocyclic scaffold like isoindolone can lead to several advantageous modifications:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer half-life of the drug in the body.
Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole-dipole interactions.
Increased Lipophilicity: In certain contexts, fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility, absorption, and target engagement.
A recent study on fluorinated isoindolinone-based glucosylceramide synthase inhibitors highlighted the use of fluorine substitution to improve human dose projections, minimize P-glycoprotein efflux, and achieve a favorable pregnane (B1235032) X receptor profile. nih.gov This exemplifies the targeted application of fluorine to overcome specific pharmacokinetic challenges in drug development.
Historical Context and Evolution of Isoindolone-Based Research
The journey of isoindolone-based research is a compelling narrative that spans from serendipitous discoveries to rational drug design. The story of thalidomide (B1683933) in the late 1950s, an isoindoline-1,3-dione derivative, stands as a pivotal moment in pharmaceutical history. researchgate.net Initially marketed as a sedative, its tragic teratogenic effects led to a paradigm shift in drug safety regulations and a deeper investigation into the biological activities of the isoindolone scaffold.
This intense scrutiny ultimately revealed the potent immunomodulatory and anti-angiogenic properties of thalidomide and its analogs, leading to their successful repurposing for the treatment of multiple myeloma and other conditions. nih.gov This revival of interest spurred extensive research into the synthesis and biological evaluation of a vast number of isoindolone derivatives.
The evolution of this research field has seen a progression from simple modifications of the thalidomide structure to the development of highly tailored molecules designed to interact with specific biological targets. The synthesis of novel isoindolinones as inhibitors of enzymes like carbonic anhydrase and as potential anticancer agents demonstrates the continued exploration of this versatile scaffold. The incorporation of fluorine, as seen in 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, represents a modern and strategic approach to further refine the pharmacological properties of this historically significant class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHNPVMHPDBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5,6 Difluoro 2,3 Dihydro 1h Isoindol 1 One and Its Derivatives
Foundational Synthetic Approaches to the Dihydro-1H-isoindol-1-one Core
The construction of the fundamental 2,3-dihydro-1H-isoindol-1-one structure can be achieved through several established and modern synthetic routes. These methods provide the essential framework upon which further functionalization, such as fluorination, can be performed.
Classical Annulation Reactions
Classical annulation reactions form the historical bedrock of isoindolinone synthesis. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. One common approach starts from o-acylbenzoic acids. For instance, the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate in the presence of a catalytic amount of trifluoroacetic acid, followed by the addition of an alcohol, provides a one-pot synthesis of novel isoindolinone derivatives under mild, metal-free conditions. nih.gov
Another classical precursor is o-cyanobenzaldehyde. The reaction of 2-cyanobenzaldehyde (B126161) with 2-nitroaniline (B44862) derivatives can lead to the formation of 3-substituted isoindolin-1-ones through an initial nucleophilic addition followed by cyclization and rearrangement. nih.gov Similarly, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines in the presence of platinum nanowire catalysts offer an efficient route to N-substituted isoindolinones. organic-chemistry.org
Metal-Catalyzed Cyclization Processes (e.g., Rhodium(III)-Catalyzed Methods)
Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation has proven to be a particularly effective strategy for synthesizing isoindolinones. researchgate.net This approach often utilizes benzamides and various coupling partners.
For example, the redox-neutral Rh(III)-catalyzed [4 + 1] annulation of benzamides with electron-deficient alkenes that contain an oxidizing functional group serves as a C1 synthon to form functionalized isoindolinones. rsc.orgrsc.org This method is characterized by its broad substrate scope and high chemo- and regioselectivity without the need for external oxidants. rsc.org Another variation involves the annulation of N-benzoylsulfonamides with a range of olefins, which is compatible with both terminal and internal electron-deficient alkenes, to produce 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A one-pot reaction of benzamides, ketones, and hydrazines under Rh(III) catalysis also provides facile access to N-substituted quaternary isoindolinones. acs.org
| Catalyst Precursor | Benzamide Derivative | Alkene/Coupling Partner | Key Features |
| [CpRhCl₂]₂ | N-Pivaloyloxybenzamides | Electron-deficient alkenes | Redox-neutral [4+1] annulation, no external oxidant required. rsc.org |
| [{RhCl₂Cp}₂] | N-Benzoylsulfonamides | Terminal and internal olefins | Broad compatibility with various olefins. nih.gov |
| Cp*Rh(MeCN)₃₂ | Benzamides | Ketones and hydrazines | One-pot synthesis of N-substituted quaternary isoindolinones. acs.org |
Base-Promoted Cascade Reactions for Isoindolinone Construction
Base-promoted reactions offer a metal-free alternative for the synthesis of the isoindolinone core. These reactions often proceed through a cascade mechanism, allowing for the rapid assembly of complex molecules from simple starting materials. A notable example is the reaction of o-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes. This process, promoted by an inexpensive and environmentally benign base like potassium carbonate, can combine up to six elemental steps in a single pot to yield 3,3-dialkylated isoindolin-1-ones.
Another strategy involves the base-promoted intramolecular cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles, showcasing the versatility of base-mediated intramolecular additions in forming complex heterocyclic systems. nih.gov
Targeted Fluorination Techniques for Aromatic Systems in Isoindolone Synthesis
The introduction of fluorine atoms onto the aromatic ring of the isoindolinone scaffold is a crucial step in the synthesis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one. This can be achieved either by direct fluorination of a pre-formed isoindolinone or by utilizing precursors that already contain the desired fluorine substituents.
Direct C-H Fluorination Strategies
Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose. researchgate.net The direct fluorination of amides has been demonstrated, providing a potential route to fluorinated isoindolinones. acs.org Photoredox catalysis offers a modern approach to direct arene C-H fluorination, enabling the conversion of C-H to C-F bonds under mild conditions. nih.gov
| Fluorination Method | Reagent | Substrate Type | Key Features |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Aromatic Amides | Direct conversion of C-H to C-F bonds. researchgate.net |
| Photoredox Catalysis | Organic Photosensitizer/[¹⁸F]F⁻ | Arenes | Enables late-stage radiofluorination. nih.gov |
Synthesis Utilizing Fluorinated Precursors
A more common and often more controlled method for preparing this compound involves the use of starting materials that already contain the difluorinated benzene ring. This approach ensures the precise placement of the fluorine atoms.
A plausible synthetic route starts from 4,5-difluorophthalic acid. This precursor can be converted to the corresponding anhydride, which is then reacted with a source of ammonia (B1221849) or a primary amine to form the isoindolinone ring. A patent describes the synthesis of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic acid, which involves the formation of an intermediate that can be cyclized to the desired isoindolinone structure. google.com
Alternatively, difluorinated benzonitrile (B105546) derivatives can serve as precursors. For example, 2-amino-4,6-difluorobenzonitrile (B70766) can be synthesized and potentially converted to the corresponding isoindolinone through functional group manipulation and cyclization. rsc.org Similarly, fluorinated benzoic acid derivatives are valuable starting materials for accessing fluorinated heterocycles. researchgate.net
| Fluorinated Precursor | Potential Reaction Sequence | Resulting Fluorinated Moiety |
| 4,5-Difluorophthalic Acid | 1. Anhydride formation. 2. Reaction with ammonia/amine. 3. Cyclization. | 5,6-Difluoroisoindolinone |
| 3,4-Difluorobenzonitrile Derivative | 1. Functional group interconversion to introduce a side chain. 2. Intramolecular cyclization. | 5,6-Difluoroisoindolinone |
| 3,4-Difluorobenzoic Acid | 1. Conversion to an amide with an appropriate side chain. 2. Metal-catalyzed or base-promoted cyclization. | 5,6-Difluoroisoindolinone |
Regioselective Fluorination Protocols
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. For this compound, the precise placement of two fluorine atoms on the benzo moiety is critical. Regioselective fluorination protocols for achieving this specific substitution pattern can be broadly categorized into two approaches: synthesis from pre-fluorinated starting materials and late-stage fluorination of an existing isoindolinone core.
The more common and predictable method involves starting with a commercially available, appropriately substituted difluorinated benzene derivative. For instance, a synthetic route may commence from 3,4-difluoroaniline (B56902) or a related compound, which already contains the required 1,2-difluoro substitution pattern that will ultimately become the 5,6-difluoro portion of the isoindolinone ring system. This approach ensures perfect regiochemical control.
Late-stage fluorination involves introducing the fluorine atoms onto a pre-formed isoindolinone or a suitable precursor. This is often more challenging due to the need to control the position of fluorination on the aromatic ring. Modern catalytic methods have made significant strides in achieving high regioselectivity. mdpi.com Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are widely used in these transformations. mdpi.comnih.gov The reaction's success often hinges on the catalytic system employed, which can include transition metals like palladium or organocatalysts. nih.gov For instance, palladium-catalyzed C-H activation can direct the fluorination to specific positions, guided by directing groups on the substrate. While direct C-H fluorination of the parent isoindolinone at the C-5 and C-6 positions is not widely documented, similar transformations on related heterocyclic systems like oxindoles have been achieved, suggesting potential applicability. rsc.org Iodine(I)/Iodine(III) catalysis in the presence of an HF source represents another powerful strategy for the regioselective fluorination of unsaturated precursors. nih.govnih.govorganic-chemistry.org
Table 1: Comparison of General Regioselective Fluorination Strategies
| Strategy | Key Features | Common Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| From Pre-fluorinated Precursors | Synthesis begins with a molecule already containing the difluoro-benzene moiety. | 3,4-Difluoroaniline, 1,2-Difluoro-4,5-dimethylbenzene, etc. | High regiochemical control; straightforward and predictable outcomes. | Limited availability and higher cost of starting materials. |
| Late-Stage Catalytic Fluorination | Fluorine atoms are introduced at a later stage of the synthesis onto an existing ring system. | Reagents: Selectfluor, NFSI. mdpi.comnih.govCatalysts: Palladium complexes, I(I)/I(III) organocatalysts. nih.govnih.gov | Increases synthetic flexibility; allows for diversification from a common intermediate. | Achieving high regioselectivity can be difficult; may require directing groups and optimization. |
Advanced Synthetic Transformations for this compound Analogues
Once the core structure of this compound is synthesized, its chemical utility can be expanded by introducing various functional groups at different positions. These transformations are key to creating a library of analogues for various chemical and pharmaceutical applications.
Functionalization at Nitrogen (N-2 position)
The nitrogen atom at the N-2 position of the isoindolinone ring is a prime site for functionalization. The acidic nature of the N-H proton allows for deprotonation with a suitable base, followed by reaction with various electrophiles. nih.gov This enables the synthesis of a wide array of N-substituted derivatives.
Common functionalization reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl chains.
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids can be employed to attach aromatic or heteroaromatic rings.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives.
Mannich Reaction: Condensation with formaldehyde (B43269) and a secondary amine can be used to introduce aminomethyl groups. mdpi.com
Table 2: Examples of N-2 Functionalization Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | 2-Alkyl-5,6-difluoro-2,3-dihydro-1H-isoindol-1-ones |
| Arylation | Ar-X (Aryl halide), Pd or Cu catalyst | 2-Aryl-5,6-difluoro-2,3-dihydro-1H-isoindol-1-ones |
| Michael Addition | α,β-Unsaturated carbonyl/nitrile, Base | 2-(β-Carbonyl/Nitrile)ethyl derivatives |
| Mannich Reaction | Formaldehyde, R₂NH | 2-(Dialkylaminomethyl) derivatives mdpi.com |
Substitutions at the Dihydro-1H-isoindol-1-one Ring (e.g., C-3 position)
Introducing substituents at the C-3 position of the isoindolinone ring is a valuable strategy for creating structural diversity. The methylene (B1212753) group at C-3 is adjacent to both an aromatic ring and a carbonyl group, making it amenable to various chemical transformations.
Methodologies for C-3 substitution include:
Alpha-Halogenation: The C-3 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a handle for subsequent nucleophilic substitution or cross-coupling reactions.
C-H Functionalization: Modern synthetic methods, particularly palladium-catalyzed C-H activation, allow for the direct coupling of the C-3 position with various partners, such as alkenes and alkynes. nih.gov This approach is highly atom-economical.
Aldol Condensation: After deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting enolate can react with aldehydes and ketones to form 3-(hydroxyalkyl) substituted isoindolinones. These can be subsequently dehydrated to yield 3-alkylidene derivatives.
Oxidative Coupling: Radical coupling reactions can also be employed. For instance, the use of Selectfluor as both an oxidant and a fluorine source has been shown to achieve C-H fluorination and heteroarylation at the C-3 position of oxindoles, a closely related scaffold. rsc.org
These methods enable the synthesis of 3-mono- and 3,3-disubstituted isoindolinones, significantly expanding the range of accessible analogues. nih.gov
Diversification at the Difluorinated Benzo Moiety (e.g., C-4, C-7 positions)
Functionalization of the difluorinated benzene ring at the C-4 and C-7 positions is synthetically challenging due to the electron-withdrawing nature of the fluorine atoms and the steric hindrance from the fused ring. However, several strategies can be envisioned based on established aromatic chemistry.
Nucleophilic Aromatic Substitution (SₙAr): The presence of two fluorine atoms and the carbonyl group activates the aromatic ring towards nucleophilic attack. While the fluorine atoms themselves are not typically displaced under standard conditions, if an additional strong electron-withdrawing group (e.g., a nitro group) were present at an ortho or para position, SₙAr reactions could become feasible. For example, syntheses starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) have been used to create complex heterocyclic systems via sequential SₙAr reactions. nih.gov
Directed Ortho-Metalation (DoM): If a suitable directing group is installed on the molecule (for example, on the N-2 position), it may be possible to achieve regioselective deprotonation at the C-7 position using a strong organolithium base, followed by quenching with an electrophile.
Halogenation: Electrophilic aromatic substitution reactions like halogenation on the difluorinated ring are difficult but may be possible under harsh conditions, potentially leading to substitution at the C-4 or C-7 positions. The resulting aryl halides can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for sustainable chemical manufacturing. acsgcipr.org The focus is on minimizing environmental impact by improving efficiency, reducing waste, and using safer materials.
Key green chemistry considerations include:
Catalysis: The use of catalytic methods, such as palladium-catalyzed C-H activation and carbonylation, is a cornerstone of green synthesis. organic-chemistry.org These methods avoid the use of stoichiometric reagents, leading to higher atom economy and reduced waste. Copper-catalyzed sp³ C-H functionalization offers another route to isoindolinones that avoids expensive transition metals and toxic reagents. organic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and tandem or cascade reactions, where multiple bonds are formed in a single operation, are highly desirable. For instance, palladium-catalyzed cascade carbonylation reactions have been developed for the synthesis of complex fused isoindolinone derivatives. acs.org
Solvent Choice: Reducing or eliminating the use of hazardous solvents, particularly halogenated ones, is a primary goal. acsgcipr.org Exploring reactions in greener solvents like water, ethanol, or even solvent-free conditions can significantly improve the environmental profile of a synthesis.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Computational Chemistry and Theoretical Investigations of 5,6 Difluoro 2,3 Dihydro 1h Isoindol 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for chemical shift calculations due to its balance of accuracy and efficiency. mdpi.com DFT calculations consider the electronic energy of a molecule's ground state to be entirely determined by its electron density. researchgate.net
The electronic structure of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one can be thoroughly analyzed using DFT. This analysis includes mapping the electron density to understand charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's capacity to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap generally indicates a molecule is more reactive and less stable. researchgate.net
For this compound, DFT calculations would pinpoint the spatial distribution of these orbitals. The HOMO is likely distributed over the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be concentrated around the carbonyl group and the aromatic system. The fluorine atoms, being highly electronegative, would influence the energy levels and distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are illustrative for demonstrating the output of a DFT calculation and are not from experimental or published computational results.)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.85 | Associated with the ionization potential and nucleophilicity. |
| LUMO Energy | -1.75 | Associated with the electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.10 | Indicator of chemical reactivity and kinetic stability. |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a valuable tool for investigating the pathways of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction involving this compound, researchers can identify the lowest energy path from reactants to products.
This involves locating and calculating the energies of reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. For instance, in a potential synthetic route for this compound, such as a cyclization reaction, DFT could be used to model the bond-forming steps. acs.org Calculations would reveal the geometry of the transition state structure and the energy barrier that must be overcome, providing insights into reaction feasibility and kinetics. researchgate.net
Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction Step (Note: Data is representative of a typical DFT reaction coordinate analysis.)
| Species | Relative Free Energy (kcal/mol) | Step |
| Reactants | 0.0 | Starting materials |
| Transition State 1 (TS1) | +22.5 | Energy barrier for the first step |
| Intermediate | -5.2 | A stable species formed during the reaction |
| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step |
| Products | -18.7 | Final products |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be determined. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of signals and confirm the structure of this compound. The accuracy of these predictions depends on the chosen functional and basis set. nih.govresearchgate.net
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) corresponding to transitions, such as π → π* transitions within the aromatic system. These theoretical spectra can be compared with experimental UV-Vis data to understand the electronic properties of the molecule. mdpi.comresearchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data (Example) (Note: This table illustrates how predicted data would be compared with experimental findings.)
| Nucleus/Transition | Predicted Value (DFT) | Experimental Value |
| H1 Chemical Shift (ppm) | 7.65 | 7.62 |
| C4 Chemical Shift (ppm) | 130.2 | 129.8 |
| C=O Chemical Shift (ppm) | 168.5 | 168.1 |
| UV-Vis λmax (nm) | 285 | 288 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. An MD simulation for this compound would involve calculating the forces between atoms and solving the equations of motion, providing a trajectory of atomic positions over time.
This approach is crucial for exploring the molecule's conformational landscape. The isoindolone ring system is largely planar, but the dihydro portion allows for some flexibility. MD simulations can reveal the accessible conformations of the molecule, the relative energies of these conformers, and the energy barriers for interconversion between them. This information is particularly important when studying interactions with biological macromolecules, as the molecule may adopt a specific conformation upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindolone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of isoindolone derivatives, a QSAR model could be developed to predict their activity against a specific biological target.
To build a QSAR model, a dataset of isoindolone derivatives with known biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound, including this compound. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. Such a model could predict the activity of new, unsynthesized isoindolone derivatives and guide the design of more potent compounds. The difluoro substitution pattern of the target compound would be a key descriptor in such a model.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This technique is fundamental in drug discovery for understanding how a potential drug molecule like this compound might interact with a biological target. nih.govmdpi.com
In a docking study, the 3D structure of the target protein is required. The ligand is then placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction. nih.gov For this compound, docking studies could identify key interactions, such as hydrogen bonds between the carbonyl oxygen or N-H group and protein residues, or π-π stacking interactions involving the aromatic ring. The fluorine atoms could also participate in specific interactions with the protein. mdpi.com These studies can provide a structural basis for the molecule's activity and guide further optimization. nih.gov
Table 4: Example Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The data presented is for illustrative purposes only.)
| Parameter | Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -8.2 | Tyr84, Ser122, Phe265 |
| Hydrogen Bonds | 2 | Ser122 (with C=O), Tyr84 (with N-H) |
| Pi-Pi Stacking | 1 | Phe265 (with benzene (B151609) ring) |
| Halogen Interactions | 1 | Leu99 (with Fluorine at C5) |
Structure Activity Relationship Sar Studies and Molecular Design of 5,6 Difluoro 2,3 Dihydro 1h Isoindol 1 One Analogues
Influence of Fluorine Substitution Pattern on Bioactivity and Pharmacological Profile
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.gov The position and number of fluorine atoms on the aromatic ring of the isoindol-1-one core can significantly impact bioactivity. The 5,6-difluoro pattern, in particular, offers a unique combination of electronic and lipophilic characteristics.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity of nearby protons and the charge distribution of the aromatic ring. scispace.com This modification can influence how the molecule interacts with its biological target, potentially enhancing binding affinity through favorable electrostatic interactions. For instance, in the context of enzyme inhibition, the difluoro substitution can affect the pKa of the lactam nitrogen or influence hydrogen bonding capabilities with key amino acid residues in the active site.
Furthermore, the C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov Strategic placement of fluorine atoms at positions susceptible to metabolic attack can block these pathways, thereby improving the metabolic stability and half-life of the compound. The 5,6-difluoro pattern can shield the aromatic ring from hydroxylation, a common metabolic route.
Impact of N-Substitution on Biological Activity and Receptor Binding
The nitrogen atom of the isoindol-1-one lactam provides a critical vector for introducing a wide array of substituents, which can profoundly influence the compound's pharmacological profile. The nature, size, and electronic properties of the N-substituent are key determinants of biological activity and receptor binding affinity. researchgate.netresearchgate.net
SAR studies on various isoindolinone-based compounds have shown that N-alkylation or N-arylation can lead to significant changes in potency and selectivity. For instance, in the development of inhibitors for specific enzymes, the N-substituent can be designed to occupy specific sub-pockets within the active site, leading to enhanced binding interactions. acs.org
N-Alkyl and N-Aryl Groups: Simple alkyl or aryl groups at the N-2 position can modulate lipophilicity and steric bulk. Aromatic substituents can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov The electronic nature of the aryl ring, modified by further substitution (e.g., with electron-donating or electron-withdrawing groups), can fine-tune these interactions.
Linker-mediated Substitution: Often, a linker (e.g., alkyl chain, amide) is used to connect the isoindolinone nitrogen to another functional group or heterocyclic moiety. The length and flexibility of this linker are critical for correctly positioning the terminal group within the target's binding site.
Heterocyclic Moieties: The introduction of heterocyclic rings, such as piperazine (B1678402) or pyridine (B92270), at the N-position can introduce basic centers that can be protonated at physiological pH. nih.gov This allows for the formation of salt bridges with acidic residues like aspartate or glutamate (B1630785) in the target protein, significantly enhancing binding affinity.
The table below illustrates the impact of N-substitution on the activity of hypothetical 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one analogues, based on general findings in related series.
| Compound ID | N-Substituent | Target Activity (IC50, nM) | Rationale for Activity Change |
| 1a | -H | 1500 | Unsubstituted core, moderate activity. |
| 1b | -Methyl | 950 | Small alkyl group slightly improves hydrophobic interactions. |
| 1c | -Benzyl | 400 | Benzyl group occupies a hydrophobic pocket, enhancing affinity. |
| 1d | -4-Chlorobenzyl | 150 | Chloro-substituent provides additional hydrophobic and halogen-bonding interactions. |
| 1e | -(CH2)2-piperidine | 50 | Piperidine nitrogen forms a key salt bridge with an acidic residue in the target. |
Effect of Substituents on the Dihydro-1H-isoindol-1-one Ring (e.g., at C-3)
Modification of the dihydro-1H-isoindol-1-one ring itself, particularly at the C-3 position, offers another avenue for modulating biological activity. The C-3 position is adjacent to the lactam carbonyl and can be functionalized to introduce new interaction points with the biological target. acs.org
In the structure-based design of MDM2 inhibitors, for example, a chlorophenyl group at the C-3 position of an isoindolinone scaffold was found to occupy the critical Trp23 pocket of the protein. acs.org This highlights the importance of C-3 substituents in mimicking the interactions of native ligands. The stereochemistry at the C-3 position can also be crucial, with different enantiomers often exhibiting significantly different biological activities.
A particularly effective strategy involves the creation of spirocyclic systems at the C-3 position. bohrium.commdpi.com This approach introduces a three-dimensional element to the otherwise relatively flat isoindolinone core, which can lead to improved shape complementarity with the target's binding site. Spiro-fused rings like pyrrolidines or piperidines can project vectors into new regions of the active site, potentially increasing both potency and selectivity. nih.gov
The table below summarizes the hypothetical effect of C-3 substituents on the potency of a this compound analogue.
| Compound ID | C-3 Substituent | Target Activity (IC50, nM) | Rationale for Activity Change |
| 2a | Two -H atoms | 800 | Unsubstituted at C-3, baseline activity. |
| 2b | (R)-Phenyl | 250 | Phenyl group accesses a hydrophobic pocket; stereochemistry is important. |
| 2c | (S)-Phenyl | 1200 | Incorrect stereoisomer leads to steric clash and reduced activity. |
| 2d | Spiro-cyclopentane | 150 | Rigid spirocycle improves shape complementarity and affinity. |
| 2e | 3,3-Dimethyl | 500 | Gem-dimethyl groups can provide favorable hydrophobic interactions but may lack specific directionality. |
Bioisosteric Replacement Strategies for Enhanced Biological Performance
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. uniroma1.it This strategy can be applied to the this compound scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govscispace.com
Ring Bioisosteres: The phenyl ring of the isoindolinone can be replaced with a bioisosteric heterocycle, such as a pyridine or a thiophene (B33073) ring. This can introduce new hydrogen bond donors or acceptors, alter the dipole moment of the molecule, and provide new vectors for substitution. For instance, replacing the benzene (B151609) ring with a pyridine ring (creating a difluoro-azaisoindolinone) can improve solubility and introduce a basic nitrogen atom for potential salt formation or hydrogen bonding.
Lactam Bioisosteres: The lactam carbonyl group is often a key hydrogen bond acceptor. It can be replaced with other groups like a sulfone or a tetrazole, which can mimic its hydrogen bonding capacity while potentially offering different metabolic stability or physical properties.
Fluorine Bioisosteres: While fluorine itself is often a bioisostere for hydrogen, other small, electronegative groups can also be considered. For example, a hydroxyl (-OH) or cyano (-CN) group could be explored as a replacement for one of the fluorine atoms to probe for specific hydrogen bonding or dipolar interactions, although this would significantly alter the electronics compared to the difluoro pattern.
Design Principles for Modulating Target Selectivity and Potency
The rational design of potent and selective analogues of this compound relies on a deep understanding of the target's three-dimensional structure and the application of computational chemistry tools. nih.gov
Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD is a powerful approach. acs.org By visualizing the binding pocket, medicinal chemists can design modifications to the isoindolinone scaffold that maximize favorable interactions and minimize steric clashes. For example, in designing PI3Kγ inhibitors, the isoindolinone core can be oriented to interact with the hinge region of the kinase, while substituents at the N-2 and C-3 positions are designed to extend into the affinity and selectivity pockets, respectively. nih.govnih.gov This allows for the simultaneous optimization of both potency and isoform selectivity.
Pharmacophore Modeling: In the absence of a target structure, ligand-based methods like pharmacophore modeling can be employed. nih.gov A pharmacophore model defines the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to guide the design of new analogues that fit the pharmacophoric constraints, or to search virtual libraries for new, diverse scaffolds.
Modulating Physicochemical Properties: A key design principle is the fine-tuning of properties like lipophilicity (logP/logD), pKa, and polar surface area (PSA). These properties govern a compound's solubility, permeability, and metabolic stability. For instance, while high lipophilicity might increase potency by enhancing hydrophobic interactions, it can also lead to poor solubility and increased off-target toxicity. The 5,6-difluoro substitution itself is a tool in this modulation, and further modifications to the N- and C-3 substituents must be made with these principles in mind to achieve a balanced profile suitable for a drug candidate.
By integrating these design principles, researchers can systematically modify the this compound scaffold to develop highly potent and selective compounds for a wide range of therapeutic targets.
Future Research Directions and Challenges for 5,6 Difluoro 2,3 Dihydro 1h Isoindol 1 One
Development of Novel and Efficient Synthetic Routes
A primary challenge in the exploration of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one and its derivatives is the development of versatile and efficient synthetic methodologies. While general strategies for synthesizing the isoindolone core exist, their adaptation for fluorinated precursors often requires significant optimization. scispace.comresearchgate.net
Future research will need to focus on several key areas:
Starting Material Accessibility: Developing cost-effective and scalable routes to obtain the necessary difluorinated aromatic precursors is a foundational challenge.
Catalyst and Reaction Optimization: Modern synthetic methods, such as Ruthenium-catalyzed C-H activation or intramolecular Diels-Alder reactions, offer promising avenues for constructing the isoindolone skeleton. nih.govresearchgate.net A significant challenge lies in optimizing these reactions to tolerate the electron-withdrawing nature of the fluorine substituents and to achieve high yields and regioselectivity.
Stereoselective Synthesis: For analogues with stereocenters, developing asymmetric synthetic routes is crucial for isolating and evaluating individual enantiomers, which often exhibit different pharmacological profiles.
Green Chemistry Approaches: A forward-looking goal is the integration of green chemistry principles, such as minimizing solvent waste and using milder reaction conditions, into the synthetic schemes for these compounds. researchgate.net
Advanced Mechanistic Studies at the Molecular Level
Understanding how this compound interacts with its biological targets is fundamental to its development as a therapeutic agent. Isoindolone derivatives are known to inhibit a variety of enzymes, including protein kinases and carbonic anhydrases. nih.govnih.gov The future direction for this specific compound involves detailed mechanistic studies to elucidate its mode of action.
Key challenges and objectives include:
Target Identification and Validation: The initial step is to identify the specific biological targets of this compound through techniques like proteomic screening.
Structural Biology: A major challenge is to obtain high-resolution crystal structures of the compound in complex with its target protein(s). These structures would provide invaluable insights into the precise binding interactions, revealing how the difluoro-substituted benzene (B151609) ring contributes to affinity and selectivity.
Enzyme Kinetics: In-depth kinetic studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to quantify the compound's potency.
Computational Modeling: Molecular docking and dynamic simulations can complement experimental data by predicting binding modes and energies, helping to rationalize observed activities and guide the design of improved analogues. mdpi.com
Rational Design of Highly Selective and Potent Analogues
Building upon mechanistic insights, the rational design of new analogues is a critical next step. The 5,6-difluoro substitution provides a fixed feature, around which the rest of the molecule can be systematically modified to optimize potency and selectivity. Structure-activity relationship (SAR) studies are central to this effort. drugdesign.org
Future research should focus on:
Systematic Structural Modifications: The isoindolone scaffold offers several positions for chemical modification, including the nitrogen atom (N-2) and the methylene (B1212753) group (C-3). A key challenge is to synthesize libraries of analogues with diverse substituents at these positions to probe the chemical space around the core structure. researchgate.net
Role of Halogen Atoms: The fluorine atoms are expected to influence the molecule's electronic properties and ability to form hydrogen bonds. drugdesign.org SAR studies will need to clarify the specific contribution of these halogens to target binding and compare their effects to other halogen substitutions. nih.govnih.gov
Selectivity Profiling: A significant challenge in drug development is achieving selectivity for the desired target over related proteins to minimize off-target effects. Analogues must be screened against panels of related enzymes or receptors to identify those with the most favorable selectivity profiles. nih.gov
| Modification Site | Rationale | Key Challenge |
|---|---|---|
| Nitrogen (N-2) Substitution | Introduce groups to interact with new pockets in the target's binding site, modulate solubility, and alter pharmacokinetic properties. | Balancing potency gains with maintaining favorable drug-like properties (e.g., cell permeability). |
| Methylene (C-3) Substitution | Introduce stereocenters and new functional groups to probe chirality and add new interaction points. | Controlling stereochemistry during synthesis and avoiding steric clashes within the binding site. |
| Aromatic Ring Modification | Explore alternative halogenation patterns or add other substituents to fine-tune electronic and steric properties. | Complex synthesis of multi-substituted aromatic precursors. |
Exploration of New Therapeutic Areas and Biological Targets
The isoindolone and isoindoline (B1297411) chemical classes have demonstrated a remarkable diversity of biological activities, suggesting that this compound could have therapeutic potential across multiple diseases. mdpi.comwisdomlib.org A major future direction is to conduct broad biological screening to uncover novel applications.
Potential therapeutic areas for exploration include:
Oncology: Isoindolone derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov Screening against a panel of cancer cell lines and kinases is a logical step. acs.org
Neurodegenerative Diseases: Given that some isoindoline-1,3-dione derivatives inhibit cholinesterases, targets in Alzheimer's disease, exploring the neuroprotective potential of this compound is warranted. nih.gov
Inflammatory Diseases: The structural similarity to anti-inflammatory agents like Indoprofen suggests potential activity against targets like cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net There is also potential for treating osteoarthritis through inhibition of enzymes like ADAMTS-4/5. acs.org
Infectious Diseases: Various isoindolone compounds have shown antimicrobial and antiviral activities, opening another avenue for investigation. researchgate.netmdpi.com
Addressing Resistance Mechanisms in Therapeutic Applications
For any promising therapeutic candidate, particularly in oncology and infectious diseases, the potential for drug resistance is a major long-term challenge. nih.gov Proactive research into potential resistance mechanisms is a critical future direction for the development of this compound.
Key research strategies include:
In Vitro Resistance Models: Developing cell lines that are chronically exposed to the compound to select for resistant populations. Genetic sequencing of these cells can identify mutations in the drug target that prevent binding.
Bypass Pathway Analysis: Investigating whether cells can overcome the drug's effect by upregulating alternative or "bypass" signaling pathways. mdpi.com
Design of Next-Generation Inhibitors: A significant challenge is to use the knowledge of resistance mutations to design second-generation analogues that can effectively inhibit both the original (wild-type) and mutated targets. nih.gov
Combination Therapies: Exploring synergistic combinations with other drugs that target different pathways can be a powerful strategy to prevent or overcome the emergence of resistance. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Isoindolones
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. nih.govnih.gov Integrating these computational tools represents a significant opportunity and a future staple in the development of the isoindolone class.
| Application Area | AI/ML Approach | Future Challenge/Direction |
|---|---|---|
| Target Identification | Analyzing multi-omics data to identify novel protein targets relevant to a specific disease. nih.gov | Validating AI-predicted targets through rigorous experimental work. |
| Hit Identification & Lead Optimization | Virtually screening massive chemical libraries against a target structure (e.g., predicted by AlphaFold). harvard.edu | Improving the accuracy of scoring functions to better predict true binding affinity. |
| De Novo Drug Design | Using generative models to design entirely new isoindolone analogues with optimized properties. mdpi.com | Ensuring the synthetic feasibility of AI-generated molecular structures. |
| ADMET Prediction | Training models on existing data to predict absorption, distribution, metabolism, excretion, and toxicity profiles. intimal.edu.my | Expanding training datasets to improve prediction accuracy for novel chemical scaffolds like fluorinated isoindolones. |
| Synthetic Route Prediction | Developing algorithms to propose efficient synthetic pathways for target molecules. harvard.edu | Integrating real-world laboratory constraints (e.g., reagent cost, reaction conditions) into prediction models. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, and what intermediates are critical?
- Methodology : Synthesis often involves fluorination of precursor isoindolone derivatives. For example, 4,4′-difluoro chalcone intermediates can be modified via multi-step reactions, including cyclization and fluorination, as demonstrated in terphenyl derivative syntheses . Key intermediates may include brominated or hydroxylated isoindolones, with careful control of reaction stoichiometry and temperature to avoid over-fluorination.
- Characterization : Intermediate purity should be verified via TLC and HPLC before proceeding to final fluorination steps .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substitution patterns and fluorine-induced deshielding effects. Coupling constants (e.g., ²JF-F) help resolve adjacent fluorine atoms .
- High-Resolution Mass Spectrometry (HRMS-TOF) : Confirm molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray Crystallography : Resolve crystal packing and steric effects caused by fluorination, as shown in terphenyl derivative studies .
Q. What storage conditions are recommended to maintain compound stability?
- Methodology : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable but not ideal. Desiccants should be used to prevent hydrolysis, especially for fluorinated compounds prone to moisture sensitivity .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorinated isoindolone derivatives?
- Methodology :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance fluorination efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination, while higher temperatures (80–100°C) accelerate cyclization steps .
- Case Study : In ferrocenyl isoindolone syntheses, yields varied from 12% to 99% depending on alkyl chain length and reaction time, highlighting the need for iterative optimization .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Combine NMR, HRMS, and X-ray data to resolve ambiguities. For example, ¹³C NMR can clarify ambiguous ¹H signals caused by fluorine coupling .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and verify experimental NMR assignments .
Q. What electronic and steric effects arise from fluorination at the 5,6 positions of the isoindolone core?
- Methodology :
- X-ray Analysis : Fluorine's electronegativity reduces electron density in the aromatic ring, increasing electrophilicity at adjacent positions. This is evident in shortened C–F bond lengths (1.32–1.35 Å) and altered torsion angles in crystal structures .
- Reactivity Studies : Fluorination enhances resistance to oxidation but may increase susceptibility to nucleophilic attack at the carbonyl group, requiring inert atmospheres during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
